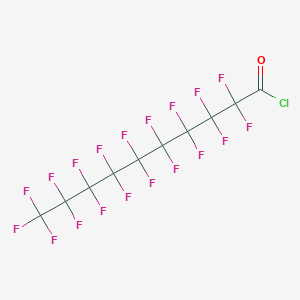

Nonadecafluorodecanoyl chloride

Description

Nonadecafluorodecanoyl chloride (CAS 307-38-0) is a fully fluorinated acyl chloride with the molecular formula $ \text{C}{10}\text{ClF}{17}\text{O} $. Its structure comprises a 10-carbon chain where 19 hydrogen atoms are replaced by fluorine atoms, except for the terminal carbonyl chloride group ($-\text{COCl}$) . This compound is characterized by exceptional chemical inertness, thermal stability, and hydrophobic properties, making it valuable in synthesizing fluoropolymers, surfactants, and specialty coatings.

Properties

CAS No. |

307-38-0 |

|---|---|

Molecular Formula |

C10ClF19O |

Molecular Weight |

532.53 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoyl chloride |

InChI |

InChI=1S/C10ClF19O/c11-1(31)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30 |

InChI Key |

MCEDOKUQJYNLKR-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Chain Length and Fluorination: this compound (C10, 19 F) has a longer carbon backbone and higher fluorine content than Heptadecafluorononanoyl chloride (C9, 17 F). This enhances its hydrophobicity and thermal stability, which are critical in high-performance applications like non-stick coatings .

- Reactivity : Acyl chlorides (e.g., CAS 307-38-0 and 52447-23-1) are more reactive than esters (e.g., CAS 30377-52-7) due to the electrophilic carbonyl chloride group, enabling facile nucleophilic acyl substitutions .

- Hydrophobicity: Fully fluorinated compounds exhibit lower surface energy than partially fluorinated or non-fluorinated analogs, making them superior in water-repellent applications .

Research Findings

- Thermal Stability: Perfluorinated acyl chlorides decompose at temperatures exceeding 500 K, whereas non-fluorinated Nonanoyl chloride (CAS 764-85-2) boils below 382 K . This disparity highlights the role of fluorine in enhancing thermal resilience.

- Chemical Inertness : Fluorine’s electron-withdrawing effect reduces susceptibility to oxidation and hydrolysis, a trait leveraged in harsh-environment applications .

- Synthetic Utility: this compound is preferred over shorter-chain analogs (e.g., C9 compounds) for synthesizing long-chain fluorinated surfactants, which exhibit lower critical micelle concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.